Cas no 1443335-38-3 (5-Fluoro-2-n-pentoxybenzoyl chloride)

5-フルオロ-2-n-ペントキシベンゾイルクロリドは、有機合成において有用なアシル化試薬です。特に、フッ素置換基と長鎖アルコキシ基を有するため、特異的な反応性と溶解性を示します。この化合物は、医薬品中間体や機能性材料の合成において、高い反応選択性と収率を実現します。また、ペントキシ基の導入により、脂溶性が向上し、有機溶媒との相溶性に優れています。取り扱いには適切な保護措置が必要ですが、安定性が高く、実験室規模から工業生産まで幅広く応用可能です。

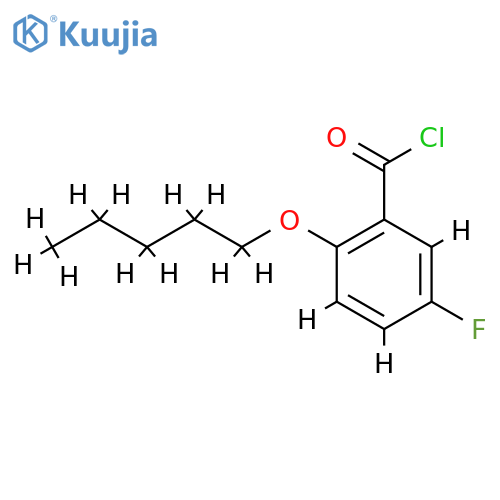

1443335-38-3 structure

商品名:5-Fluoro-2-n-pentoxybenzoyl chloride

CAS番号:1443335-38-3

MF:C12H14ClFO2

メガワット:244.689766407013

MDL:MFCD22372954

CID:5209385

5-Fluoro-2-n-pentoxybenzoyl chloride 化学的及び物理的性質

名前と識別子

-

- 5-Fluoro-2-n-pentoxybenzoyl chloride

-

- MDL: MFCD22372954

- インチ: 1S/C12H14ClFO2/c1-2-3-4-7-16-11-6-5-9(14)8-10(11)12(13)15/h5-6,8H,2-4,7H2,1H3

- InChIKey: VKFLDCOZEXYAEH-UHFFFAOYSA-N

- ほほえんだ: ClC(C1C([H])=C(C([H])=C([H])C=1OC([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])F)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 6

5-Fluoro-2-n-pentoxybenzoyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB428566-5 g |

5-Fluoro-2-n-pentoxybenzoyl chloride |

1443335-38-3 | 5g |

€1373.40 | 2023-06-16 | ||

| abcr | AB428566-1 g |

5-Fluoro-2-n-pentoxybenzoyl chloride |

1443335-38-3 | 1g |

€610.80 | 2023-06-16 | ||

| abcr | AB428566-1g |

5-Fluoro-2-n-pentoxybenzoyl chloride; . |

1443335-38-3 | 1g |

€1621.70 | 2025-02-18 | ||

| abcr | AB428566-5g |

5-Fluoro-2-n-pentoxybenzoyl chloride |

1443335-38-3 | 5g |

€1373.40 | 2023-09-04 |

5-Fluoro-2-n-pentoxybenzoyl chloride 関連文献

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

1443335-38-3 (5-Fluoro-2-n-pentoxybenzoyl chloride) 関連製品

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1443335-38-3)5-Fluoro-2-n-pentoxybenzoyl chloride

清らかである:99%

はかる:1g

価格 ($):961.0